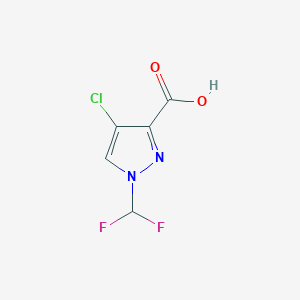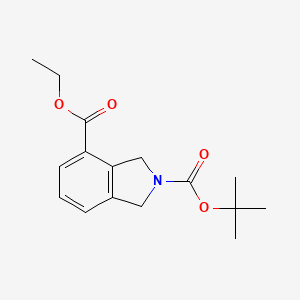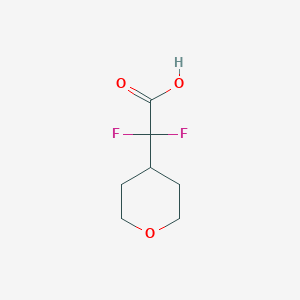
7-氯喹啉-4-腈
描述
7-Chloroquinoline-4-carbonitrile is a quinoline compound used as an intermediate in the synthesis of other biologically active compounds . It has been shown to be an antiproliferative agent with a hydroxyl group, amino group, and a functionalized aromatic ring . It also has been shown to be useful as a reagent in organic chemistry due to its electrophilic properties .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-4-carbonitrile involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
Molecular Structure Analysis
The molecular formula of 7-Chloroquinoline-4-carbonitrile is C10H5ClN2 . Its molecular weight is 188.61 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloroquinoline-4-carbonitrile include the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloroquinoline-4-carbonitrile include a molecular weight of 188.61 g/mol and a molecular formula of C10H5ClN2 .
科学研究应用
群体感应抑制
7-氯喹啉-4-腈: 衍生物已被研究用作群体感应抑制剂。群体感应 (QS) 是细菌用来协调群体行为的通信系统,包括毒力和生物膜形成。 通过抑制 QS,这些化合物可以破坏细菌的通信,从而降低致病性和对抗生素的耐药性 .
抗生物膜活性
从 7-氯喹啉-4-腈合成的化合物在预防生物膜形成方面显示出可喜的结果。生物膜是细菌在表面形成的保护层,使其更能抵抗抗生素。 这些化合物有可能将生物膜形成减少高达 50%,使其在对抗耐药性细菌感染方面具有价值 .
抗毒力作用
7-氯喹啉-4-腈的一些衍生物已显示出显著的抗毒力作用。例如,它们可以减少绿脓杆菌素的合成,绿脓杆菌素是一种毒力因子,减少量超过 70%。 这种减少可以削弱细菌的致病能力,为传统的抗生素提供了一种替代策略 .
抗菌活性
7-氯喹啉-4-腈的衍生物已被合成并测试了它们的抗菌活性。这些化合物在 1.5 到 12.5 µg/mL 的范围内显示出最低抑菌浓度 (MIC) 值,表明其作为抗菌剂具有很强的潜力。 然而,它们没有显示出抗真菌活性,表明对细菌病原体的特异性 .
抗疟疾潜力
7-氯喹啉-4-腈的核心结构类似于氯喹,氯喹是一种众所周知的抗疟疾药物。 这种相似性表明这种化合物的衍生物可以被开发成新的抗疟疾药物,为治疗这种危及生命的疾病提供新的途径 .
抗癌研究
最近的研究探索了 7-氯喹啉-4-腈衍生物在抗癌研究中的应用。 这些化合物干扰细胞信号通路和抑制肿瘤生长的能力使其成为开发新型癌症疗法的潜在候选药物 .
作用机制
Target of Action
It’s known that 4-aminoquinoline nucleus, a similar compound, is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .
Biochemical Pathways
It’s known that similar compounds, such as 4-aminoquinoline nucleus, are used in designing bioactive compounds that affect various biochemical pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .
Pharmacokinetics
The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Result of Action
It’s known that similar compounds, such as 4-aminoquinoline nucleus, have anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
It’s known that the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
安全和危害
While specific safety and hazard information for 7-Chloroquinoline-4-carbonitrile is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
生化分析
Biochemical Properties
The biochemical properties of 7-Chloroquinoline-4-carbonitrile are largely determined by its interactions with various biomolecules. For instance, it has been found that 7-Chloroquinoline-4-carbonitrile can interact with different enzymes and proteins, influencing their function and activity . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and the physiological conditions of the environment .
Cellular Effects
7-Chloroquinoline-4-carbonitrile can exert various effects on cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific type of cell and the concentration of 7-Chloroquinoline-4-carbonitrile .
Molecular Mechanism
The molecular mechanism of action of 7-Chloroquinoline-4-carbonitrile involves its interactions with various biomolecules. It can bind to certain proteins or enzymes, leading to their activation or inhibition . Additionally, 7-Chloroquinoline-4-carbonitrile can influence gene expression, leading to changes in the production of certain proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloroquinoline-4-carbonitrile can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects it may have on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloroquinoline-4-carbonitrile can vary with different dosages in animal models. For instance, certain effects may only be observed at certain threshold dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
7-Chloroquinoline-4-carbonitrile can be involved in various metabolic pathways. It can interact with certain enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 7-Chloroquinoline-4-carbonitrile can be transported and distributed in various ways. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .
Subcellular Localization
The subcellular localization of 7-Chloroquinoline-4-carbonitrile can be influenced by various factors. For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
7-chloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKFPVERGJTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





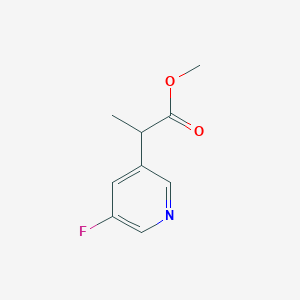
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)
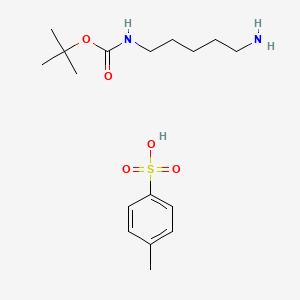
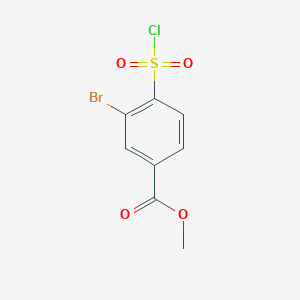
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)
